molecular formula C24H25N5O5S B3971039 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3971039
M. Wt: 495.6 g/mol
InChI Key: ZWNFATWHMGHTGX-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a pyrrolidine ring. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyrimidine derivative, which is then reacted with a sulfonamide precursor. The resulting intermediate is further reacted with a methoxyphenyl derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to precisely control reaction parameters, ensuring consistent quality and high efficiency. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformations. For example, oxidation reactions may be conducted at elevated temperatures in the presence of an oxidizing agent, while reduction reactions are typically performed at lower temperatures under an inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
  • Ethyl 4-amino-5-benzoyl-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-oxo-pyridazine-3-carboxylate

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a sulfonamide group and a pyrrolidine ring distinguishes it from other similar compounds, imparting unique chemical and biological properties.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-15-12-16(2)26-24(25-15)28-35(32,33)21-10-4-18(5-11-21)27-23(31)17-13-22(30)29(14-17)19-6-8-20(34-3)9-7-19/h4-12,17H,13-14H2,1-3H3,(H,27,31)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNFATWHMGHTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.